Manganese benzoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
manganese(2+);dibenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Mn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZIDZZDMPWRHM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890520 | |
| Record name | Benzoic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-13-5, 17375-29-0 | |
| Record name | Manganese benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Manganese benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y84659F91J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Routes for Manganese Benzoate Derivatives
Solution-Based Reaction Systems for Manganese Benzoate (B1203000) Synthesis
Solution-based methods are commonly employed for synthesizing manganese benzoate, offering versatility in controlling reaction parameters such as temperature, pH, and the presence of auxiliary ligands.
Ambient Temperature Crystallization and Precipitation Protocols
This compound can be synthesized at ambient temperatures through crystallization and precipitation reactions. A typical approach involves reacting a soluble manganese salt, such as manganese sulfate (B86663) or chloride, with sodium benzoate in an aqueous solution. The precise stoichiometry, often a 1:2 ratio of Mn²⁺ to benzoate, and controlled pH are key parameters. For instance, studies have shown that under controlled pH conditions (e.g., pH 4) at 25°C, manganese recovery rates can exceed 90% . These methods are attractive due to their simplicity and lower energy requirements.
Table 1: Ambient Temperature Synthesis Parameters for this compound
| Parameter | Typical Value/Condition | Notes |
| Manganese Source | Manganese sulfate (MnSO₄), Manganese chloride (MnCl₂) | Soluble salts providing Mn²⁺ ions. |
| Benzoate Source | Sodium benzoate (C₆H₅COONa) | Provides benzoate ligands. |
| Solvent | Water | Common medium for precipitation. |
| Temperature | Ambient (e.g., 25 °C) | Low energy requirement. |
| pH | Controlled (e.g., pH 4) | Crucial for solubility and precipitation of this compound. |
| Stoichiometry (Mn:Benzoate) | 1:2 | Ensures complete coordination of benzoate ligands to manganese ions. |
| Reaction Time | Varies (hours) | Depends on concentration and mixing efficiency. |
| Purity Validation | XRD, ICP-MS, FT-IR | Confirms crystallinity, quantifies impurities, and ligand coordination. |
Controlled pH and Alkali-Mediated Synthetic Pathways
The pH of the reaction medium plays a critical role in the successful synthesis of this compound. By controlling the pH, often through the addition of bases like sodium hydroxide (B78521) or by using buffered solutions, the solubility of manganese species and the benzoate ion can be manipulated to favor the precipitation of this compound. Alkali-mediated pathways ensure that the benzoate ligand is in its deprotonated form, C₆H₅COO⁻, which is essential for coordinating with the Mn²⁺ cation ncats.io. For example, reacting manganese(II) chloride with sodium benzoate in a water medium, with careful pH adjustment, facilitates the formation of this compound preprints.org.
Ligand-Assisted Self-Assembly in this compound Formation (e.g., Diimine, Phenanthroline, Pyrazole)
Table 2: Examples of Ligand-Assisted this compound Synthesis
| This compound Derivative Example | Ligand(s) Used | Key Structural Features | Reference(s) |
| [Mn(bz)₂(Hdmpz)₂(H₂O)] | 3,5-dimethyl pyrazole (B372694) (Hdmpz) | Mononuclear, penta-coordinated Mn(II), trigonal bipyramidal geometry | researchgate.netmdpi.comsemanticscholar.org |
| [Mn(phen)₂Cl₂]₂-ClBzH | 1,10-phenanthroline (B135089) (phen), 2-chlorobenzoic acid | Supramolecular dimer, hexameric host cavity formation | mdpi.com |
| Poly[bis(μ₃-3,4-diaminobenzoato)manganese] | 3,4-diaminobenzoate (B8644857) | Layered 2D coordination polymer, octahedral Mn(II) | iucr.orgresearchgate.net |
Solvothermal and Hydrothermal Synthesis of this compound Compounds
Solvothermal and hydrothermal methods involve carrying out reactions in sealed vessels at elevated temperatures and pressures, typically using water (hydrothermal) or organic solvents (solvothermal). These conditions can promote the formation of crystalline materials with unique structures that may not be accessible under ambient conditions. For example, solvothermal reactions between manganese(II) acetate (B1210297) and benzoic acid in toluene (B28343) at 110°C have yielded polymeric structures like {Mn-5(OC(O)CH₃)₆(OC(O)C₆H₅)₄}∞ researchgate.net. Metallic manganese has also been reacted with benzoic acid under solvothermal conditions to produce manganese(II) benzoates, including trinuclear clusters and 3D networks pw.edu.pllookchem.com. Hydrothermal synthesis has been utilized to create layered coordination polymers of manganese with diaminobenzoate ligands iucr.orgresearchgate.net.
Redox-Driven Synthesis of Mixed-Valence this compound Clusters
The synthesis of mixed-valence this compound clusters, where manganese ions exist in multiple oxidation states (e.g., Mn(II) and Mn(III) or Mn(IV)), often involves redox reactions. A notable example is the reaction of manganese(II) benzoate tetrahydrate with potassium permanganate (B83412) (KMnO₄) in ethanol (B145695) in the presence of benzoic acid. This reaction can yield hexanuclear mixed-valence manganese clusters, such as [Mn₆O₂(O₂CPh)₁₀(EtOH)₄(H₂O)]·EtOH, which features a distorted [Mn₂Mn₂O₂]¹⁰⁺ core ufl.edu. These syntheses are critical for developing materials with interesting magnetic properties and for mimicking biological systems, such as the water-oxidation center in Photosystem II ufl.edu. In situ redox reactions, where a redox process occurs during the self-assembly, can also lead to mixed-valence structures osti.gov.
Strategic Control of Reaction Parameters for Tailored this compound Architectures
The precise control of reaction parameters is paramount for synthesizing this compound compounds with desired architectures. Key parameters include:
Temperature: Influences reaction kinetics, solubility, and crystal growth rates. Solvothermal and hydrothermal methods utilize higher temperatures to drive reactions and achieve specific crystalline phases.
pH: Crucial for the deprotonation of benzoic acid and the solubility of manganese species, dictating precipitation and coordination.
Solvent: Affects solubility of reactants, reaction rates, and can influence the final structure through solvation effects or participation in the coordination sphere.
Ligand Choice: Auxiliary ligands can direct self-assembly, control coordination numbers, and stabilize specific oxidation states or cluster formations.
Concentration and Stoichiometry: Precise control over reactant concentrations and molar ratios ensures complete reaction and influences the formation of specific nuclearities or polymeric structures.
Reaction Time: Allows for complete reaction and crystal growth, with longer times sometimes leading to larger or more ordered crystals.
By strategically manipulating these parameters, researchers can engineer this compound structures ranging from simple salts to complex coordination polymers and clusters, each with potentially unique catalytic or magnetic properties.
Compound List:
this compound
Manganese(II) benzoate
Manganese(II) benzoate tetrahydrate
Manganese(II) chloride
Sodium benzoate
Manganese sulfate
Benzoic acid
Potassium permanganate
Manganese(II) acetate
Manganese(II) nitrate (B79036)
Tetraethylammonium bromide
Sodium hydroxide
Ethanol
Toluene
Pivalic acid
Potassium benzoate
Manganese dioxide
3,5-dimethyl pyrazole
1,10-phenanthroline
2,2′-bipyridine
Benzimidazole
5,6-dimethylbenzimidazole (B1208971)
4-methylbenzoic acid
2-chlorobenzoic acid
Pyrazino[2,3-f] Current time information in Bangalore, IN.blogspot.comphenanthroline
3,4-diaminobenzoate
3-amino-4-methylbenzoate
Advanced Structural Characterization and Crystallography of Manganese Benzoate Architectures
Single Crystal X-ray Diffraction Analysis of Manganese Benzoate (B1203000) Complexes
Single-crystal X-ray diffraction is a cornerstone technique for the precise determination of the atomic and molecular structure of crystalline materials. This method has been instrumental in characterizing a wide array of manganese benzoate complexes, revealing details from the molecular to the supramolecular level. ufl.eduiucr.orgmdpi.combenthamopen.comias.ac.inufl.eduredalyc.orgrsc.orgresearchgate.netcambridge.org
The analysis of single crystals of this compound compounds has unveiled a rich diversity of molecular and supramolecular structures. These range from simple mononuclear species to complex polynuclear clusters and extended coordination polymers. ufl.eduiucr.orgbenthamopen.comcambridge.orgpsu.edu For instance, the reaction of Mn(II)-benzoate with pyrazine (B50134) can yield different metal-organic frameworks (MOFs), including a one-dimensional (1D) ladder structure and a two-dimensional (2D) rectangular sheet. psu.edu The formation of these distinct architectures is influenced by reaction conditions. psu.edu
Single-crystal X-ray diffraction allows for the unambiguous determination of the coordination environment around the manganese centers. This compound complexes exhibit a variety of coordination geometries, with distorted octahedral being the most common. ufl.eduiucr.orgmdpi.combenthamopen.com In this geometry, the manganese ion is typically coordinated to six donor atoms, which can be oxygen atoms from benzoate and water ligands, and nitrogen atoms from ancillary ligands like pyridine (B92270) or bipyridine. ufl.eduiucr.org Other less common geometries, such as trigonal bipyramidal and tetrahedral, have also been observed. redalyc.orgresearchgate.net
The oxidation state of the manganese ions can also be precisely determined from the diffraction data, primarily by analyzing the Mn-ligand bond lengths. In mixed-valence complexes containing both Mn(II) and Mn(III) ions, the Mn(III) ions generally exhibit shorter bond distances to the coordinating atoms compared to the Mn(II) ions. ufl.edu For example, in a trinuclear oxo-centered manganese complex, the Mn(III)-O distances are significantly shorter than the Mn(II)-O distances, allowing for a clear assignment of the oxidation states. ufl.eduacs.org
Detailed analysis of bond lengths and angles provides critical information about the nature of the metal-ligand interactions. In this compound complexes, the Mn-O bond lengths can vary depending on the coordination mode of the benzoate ligand and the oxidation state of the manganese ion. For instance, in a trinuclear Mn(II) complex, the Mn-O bond lengths are in the range of 2.075(2) to 2.300(2) Å. iucr.org In a mixed-valence Mn(III)₂Mn(II) complex, the Mn(III)-O(oxo) bond lengths are around 1.83-1.87 Å, while the Mn(II)-O(oxo) bond length is longer, at approximately 1.99-2.06 Å. ufl.eduacs.org
The bond angles around the manganese center provide insight into the distortion of the coordination geometry from an ideal polyhedron. In a distorted octahedral environment, the angles between cis-ligands deviate from the ideal 90°, and the angles between trans-ligands deviate from 180°. ufl.eduiucr.org For example, in a trinuclear oxo-centered complex, the Mn-O-Mn angles within the central Mn₃O core are close to 120°. ufl.eduacs.org
| Compound | Mn Oxidation State | Coordination Geometry | Avg. Mn-O Bond Length (Å) | Avg. Mn-N Bond Length (Å) | Ref. |
| [Mn₃O(2-F-benzoato)₆(py)₃] | Mn(II), 2xMn(III) | Distorted Octahedral | Mn(III)-O: ~1.87, Mn(II)-O: ~1.99 | - | ufl.edu |
| [Mn₃(benzoato)₆(bipy)₂]·H₂O | 3xMn(II) | Distorted Octahedral | 2.075 - 2.300 | 2.259, 2.271 | iucr.org |
| [Mn(phen)₂(H₂O)(benzoato)]⁺ | Mn(II) | Distorted Octahedral | 2.108, 2.162 | - | ias.ac.in |
| [Mn(5-chloro-2-methoxybenzoate)₂(H₂O)₄] | Mn(II) | Distorted Octahedral | - | - | redalyc.org |
Conformational Analysis and Ligational Modes of Benzoate in Manganese Complexes
The benzoate ligand, with its carboxylate group, is a versatile building block in the construction of manganese complexes, capable of adopting various coordination modes. This flexibility gives rise to a wide range of structural topologies.
The benzoate ligand can coordinate to a manganese center in a monodentate fashion, where only one of the carboxylate oxygen atoms binds to the metal. mdpi.comias.ac.inufl.edursc.orgasianpubs.org This mode of coordination is often found in mononuclear complexes where other ligands occupy the remaining coordination sites. ias.ac.in For example, in the complex [Mn(phen)₂(H₂O)(benzoato)]⁺, the benzoate anion is bound to the Mn(II) center through only one carboxylate oxygen atom. ias.ac.in A relatively rare monodentate ligation of a deprotonated carboxylate has also been observed in a hexanuclear manganese cluster, where its stability is enhanced by hydrogen bonding. ufl.edu
Alternatively, the benzoate ligand can act as a bidentate ligand, where both oxygen atoms of the carboxylate group coordinate to the same manganese ion, forming a chelate ring. asianpubs.orgresearcher.life This chelation typically results in a four-membered ring, which can introduce strain into the coordination sphere. psu.edu
The ability of the benzoate ligand to bridge multiple metal centers is a key factor in the formation of oligo- and poly-nuclear manganese clusters. The most common bridging mode is the syn-syn µ₂-bridge, where each carboxylate oxygen atom binds to a different manganese ion, connecting two metal centers. ias.ac.inredalyc.orgresearchgate.netresearchgate.netresearcher.life
Chelation and Ancillary Ligand Effects on Benzoate Binding
For instance, the introduction of N-donor heterocyclic ligands like 8-aminoquinoline (B160924) (AQ) has been shown to facilitate the formation of specific polynuclear manganese(II) benzoate complexes. In the presence of AQ, trinuclear complexes such as [Mn₃(2-NO₂C₆H₄COO)₆(AQ)₂] and [Mn₃(3-CH₃C₆H₄COO)₆(AQ)₂] can be synthesized. benthamopen.combenthamopenarchives.com However, the stability of these structures can be sensitive to the conditions; the trinuclear 2-nitrobenzoate (B253500) complex can degrade in solution to form a dinuclear species, [Mn₂(2-NO₂C₆H₄COO)₄(AQ)₂(H₂O)₂]. benthamopen.com This highlights how the interplay between the benzoate substituent and the ancillary ligand affects the stability of the resulting architecture.
Similarly, the combination of 1,10-phenanthroline (B135089) (phen) and benzoate ligands leads to varied structural motifs. In one notable case, the presence of phen and chloride ions results in the complex [Mn(phen)₂Cl₂], which does not directly coordinate the benzoate (in this instance, 2-chlorobenzoic acid) but rather encapsulates it as a guest molecule within a larger supramolecular assembly. mdpi.compreprints.org This demonstrates that ancillary ligands can prevent direct benzoate-to-metal coordination, instead promoting host-guest relationships.
The use of pyrazole-based ligands also showcases this effect. In the complex [Mn(bz)₂(Hdmpz)₂(H₂O)] (where bz = benzoate and Hdmpz = 3,5-dimethyl pyrazole), the Hdmpz and water molecules act as ancillary ligands, completing the coordination sphere of the pentacoordinated Mn(II) center. mdpi.compreprints.org The benzoate ligands co-exist in the coordination sphere, but their binding and orientation are influenced by the steric and electronic demands of the pyrazole (B372694) and water ligands.
The steric hindrance of the ancillary ligand can be a powerful tool for tuning the nuclearity of the complex. The use of a bulky pivalate (B1233124) ligand in conjunction with a phenol-based N₂O₂ capping ligand was sufficient to prevent the formation of polynuclear species, resulting in a mononuclear manganese(III) complex. acs.org This contrasts with the use of less bulky benzoates, which allowed for the formation of tetranuclear "dimer of dimers" structures. acs.org
The following table summarizes the effect of various ancillary ligands on the resulting this compound structures.
| Ancillary Ligand(s) | Benzoate Ligand(s) | Resulting Mn Complex Structure | Key Feature |
| 8-aminoquinoline (AQ) | 2-nitrobenzoate, 3-methylbenzoate | Trinuclear, [Mn₃(R-COO)₆(AQ)₂] | AQ facilitates trinuclear cluster formation. benthamopen.combenthamopenarchives.com |
| 1,10-phenanthroline (phen), Chloride | 2-chlorobenzoic acid | Host-guest complex, {[Mn(phen)₂Cl₂]...[2-ClBzH]₂} | Ancillary ligands form a host cavity for the benzoate guest. mdpi.compreprints.org |
| 3,5-dimethyl pyrazole (Hdmpz), Water | Benzoate | Mononuclear, [Mn(bz)₂(Hdmpz)₂(H₂O)] | Co-ligands complete a penta-coordinated Mn(II) center. mdpi.compreprints.org |
| N,N'-dimethyl-N,N'-bis(2-hydroxy-3,5-dimethylbenzyl)ethylenediamine (L²⁻) | Benzoate | Tetranuclear, [Mn₄(L)₂(PhCOO)₆] | Ancillary ligand framework supports a "dimer of dimers" motif. acs.org |
| N,N'-dimethyl-N,N'-bis(2-hydroxy-3,5-dimethylbenzyl)ethylenediamine (L²⁻) | Pivalate (tert-butylbenzoate analogue) | Mononuclear, [Mn(L){(CH₃)₃CCOO}(CH₃OH)] | Steric bulk of the ancillary carboxylate prevents polynuclearity. acs.org |
Supramolecular Assembly in this compound Frameworks
Quantification and Characterization of Hydrogen Bonding Interactions (O–H···O, N–H···O, C–H···O)
Hydrogen bonding is a pivotal force in the crystal engineering of this compound systems. These interactions can occur between the manganese complexes themselves or involve solvent molecules and uncoordinated guest species.
O–H···O Interactions: These are among the strongest and most common hydrogen bonds observed. They frequently involve coordinated water molecules acting as donors and carboxylate oxygen atoms of the benzoate ligands as acceptors. For example, in the complex [Mn(bz)₂(Hdmpz)₂(H₂O)], the coordinated water molecule forms a significant O–H···O hydrogen bond with a benzoate oxygen atom, with a measured O1–H1A···O3 distance of 1.86 Å and a calculated interaction energy of -14.2 kcal/mol. mdpi.com In another instance, intermolecular O–H···O hydrogen bonds involving terminal water molecules and benzoate oxygens (O···O distances of 2.792(4) and 2.809(4) Å) link hexanuclear manganese clusters into dimeric aggregates. nih.gov
N–H···O Interactions: When ancillary ligands containing N-H moieties are present, such as 2-aminopyridine (B139424) or pyrazole derivatives, N–H···O hydrogen bonds become key structure-directing interactions. In a manganese-pyrazole complex, N–H···O bonds between the pyrazole N-H and the benzoate oxygen have been identified with a distance of 2.10 Å and an interaction energy of -7.5 kcal/mol. mdpi.com Layered structures can also be consolidated by intra-layer N—H···O hydrogen bonds, as seen in a manganese complex with 3,4-diaminobenzoate (B8644857). iucr.org
C–H···O Interactions: Though generally weaker, C–H···O interactions are ubiquitous and collectively contribute to the stability of the crystal packing. These often involve the aromatic C-H groups of the benzoate or ancillary ligands and carboxylate oxygen atoms. For instance, in a complex involving 4-methylbenzoate and 2-aminopyridine, C–H···O interactions with a C19–H19···O2 distance of 2.80(3) Å help form a layered assembly. mdpi.com In another structure, C–H···O hydrogen bonds with a C12–H12A···O3 distance of 2.95 Å are observed between a pyrazole ligand and a benzoate oxygen. semanticscholar.org
The following table provides representative data on hydrogen bonding interactions found in this compound crystal structures.
| Hydrogen Bond Type | Donor | Acceptor | Distance (Å) / Energy (kcal/mol) | Compound System | Reference |
| O–H···O | Coordinated H₂O | Benzoate Oxygen | 1.86 Å / -14.2 kcal/mol | [Mn(bz)₂(Hdmpz)₂(H₂O)] | mdpi.com |
| O–H···O | Terminal H₂O | Benzoate Oxygen | O···O = 2.792(4) Å | Hexanuclear Mn-benzoate cluster | nih.gov |
| N–H···O | Pyrazole N-H | Benzoate Oxygen | 2.10 Å / -7.5 kcal/mol | [Mn(bz)₂(Hdmpz)₂(H₂O)] | mdpi.com |
| N–H···O | Amino N-H | Carboxylate Oxygen | - | Mn(3,4-diaminobenzoate)₂ polymer | iucr.org |
| C–H···O | Aromatic C-H | Benzoate Oxygen | C···O = 2.80(3) Å | [Zn(4-MeBz)₂(2-AmPy)₂] (Analogous System) | mdpi.com |
| C–H···O | Pyrazole C-H | Benzoate Oxygen | 2.95 Å / -1.3 kcal/mol | [Mn(bz)₂(Hdmpz)₂(H₂O)] | mdpi.com |
π-Stacking and Aromatic Interactions in this compound Systems
The aromatic rings of benzoate ligands and any aromatic ancillary ligands are prone to engaging in π-stacking interactions, which are crucial for the formation of extended 1D, 2D, and 3D supramolecular architectures. These interactions involve the face-to-face or offset stacking of aromatic rings.
In the crystal structure of [Mn(bz)₂(Hdmpz)₂(H₂O)], aromatic π-stacking interactions are observed between the benzoate rings of adjacent monomeric units, with a centroid-centroid separation of 3.62 Å. mdpi.compreprints.org Theoretical calculations for this interaction suggest a significant binding energy of -6.7 kcal/mol. mdpi.com Another study on a related system calculated a moderately strong binding energy of -8.5 kcal/mol for π-stacking between two coordinated benzoate rings. mdpi.compreprints.org
The geometry of these interactions can vary. In a manganese-phenanthroline complex, a slipped π-stacking interaction was identified between phenanthroline rings with a centroid-centroid distance of 3.49(5) Å and a slipped angle of 22.28(8)°. mdpi.com In a manganese co-crystal involving 4-nitrobenzoate (B1230335) and 2-methylpyridine, an aromatic π-stacking interaction between the two different rings was noted with a centroid-centroid separation of 3.862 Å and a slipped angle of 20.6°. mdpi.com
This table summarizes key parameters of π-interactions in this compound structures.
| Interaction Type | Interacting Moieties | Centroid-Centroid Distance (Å) | Other Parameters | Compound System | Reference |
| π-π Stacking | Benzoate···Benzoate | 3.62 | Binding Energy: -6.7 kcal/mol | [Mn(bz)₂(Hdmpz)₂(H₂O)] | mdpi.com |
| π-π Stacking | Phenanthroline···Phenanthroline | 3.49(5) | Slipped Angle: 22.28(8)° | [Mn(phen)₂Cl₂]2-ClBzH | mdpi.com |
| π-π Stacking | 4-nitrobenzoate···2-methylpyridine | 3.862 | Slipped Angle: 20.6° | Mn(H₂O)₆₂(4-NO₂bz)₂·2H₂O | mdpi.com |
| C–H···π | Benzoate C-H···Pyrazole Ring | H···Centroid = 2.70 | Energy: -2.1 kcal/mol | [Mn(bz)₂(Hdmpz)₂(H₂O)] | mdpi.compreprints.org |
| C–H···π | 2-methylpyridine C-H···4-nitrobenzoate Ring | - | - | Mn(H₂O)₆₂(4-NO₂bz)₂·2H₂O | mdpi.com |
Analysis of Other Non-Covalent Interactions (e.g., Halogen Bonding, C-H···Cl, Lone Pair-π Interactions)
Beyond conventional hydrogen bonds and π-stacking, a variety of other non-covalent interactions contribute to the structural diversity of this compound complexes. These interactions, while often weaker, can be highly directional and play a specific role in crystal packing.
In a manganese(II) complex involving 1,10-phenanthroline and 2-chlorobenzoic acid, [Mn(phen)₂Cl₂]2-ClBzH, several such interactions are at play. mdpi.compreprints.org These include:
C–H···Cl Hydrogen Bonding: The monomeric units are interconnected into a 1D supramolecular chain via weak C–H···Cl hydrogen bonds between the C-H moieties of the phenanthroline ligand and the chloride ions coordinated to the manganese. mdpi.compreprints.org
Lone Pair-π (lp-π) Interactions: The same study identified lp(O)-π and lp(Cl)-π interactions as contributing to the stability of the molecular self-association. mdpi.compreprints.org These involve the lone pairs on oxygen or chlorine atoms interacting with the electron-deficient π-systems of the aromatic ligands.
Halogen Bonding: While not explicitly detailed with geometric parameters for a this compound system in the provided context, the presence of lp(Cl)-π interactions suggests the potential for halogen bonding to be a factor in appropriately substituted systems. mdpi.compreprints.org
Another study on a manganese co-crystal with 4-nitrobenzoate noted the presence of lone-pair (l.p)-π interactions involving the uncoordinated guest molecules that stabilize the layered assembly of the compound. mdpi.com These diverse interactions underscore the complexity of the forces that guide the self-assembly of these coordination compounds.
Host-Guest Enclathration Phenomena in this compound Supramolecular Cavities
The self-assembly of this compound complexes, often driven by the interactions described above, can lead to the formation of porous frameworks or discrete supramolecular cavities capable of encapsulating guest molecules. This host-guest or enclathration phenomenon is a key feature of their supramolecular chemistry.
A remarkable example is the enclathration of a hydrogen-bonded dimer of 2-chlorobenzoic acid (2-ClBzH) within a supramolecular hexameric host cavity. mdpi.compreprints.org This cavity is formed by the assembly of neighboring [Mn(phen)₂Cl₂] monomeric units. The 2-ClBzH molecules first form a dimer via O-H···O hydrogen bonds, and this dimer is then trapped within the larger host structure, stabilized by further non-covalent interactions with the cavity walls. mdpi.com
Molecular Self-Association and Self-Assembly Processes
Molecular self-association and self-assembly are the processes by which individual molecules or complexes recognize each other and organize into well-defined, larger structures through non-covalent interactions. In this compound chemistry, these processes are fundamental to the formation of crystalline solids.
The collective strength and directionality of hydrogen bonds (O–H···O, N–H···O, C–H···O), π-stacking, and other weak interactions (C-H···π, lp-π) are the driving forces behind self-assembly. mdpi.commdpi.com These interactions guide the monomeric units to arrange themselves into predictable patterns, such as one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.
For example, C–H···Cl hydrogen bonds and aromatic π-stacking interactions can link monomeric [Mn(phen)₂Cl₂] units into a 1D supramolecular chain. mdpi.com These chains can then further assemble into 2D layers. mdpi.com Similarly, in [Mn(bz)₂(Hdmpz)₂(H₂O)], a combination of C–H···π and π-stacking interactions connects neighboring monomers to form a 1D supramolecular chain. mdpi.comsemanticscholar.org Further hydrogen bonding (O–H···O, N–H···O, C–H···O) and π-stacking interactions then stabilize a more complex layered architecture. mdpi.comsemanticscholar.org
The concept of self-association is also evident in the formation of discrete, stable aggregates. The hexanuclear this compound cluster, [Mn⁶(μ₄-O)₂(OBz)₁₀(py)₂(MeCN)(H₂O)], is a discrete molecule in the solid state, but its packing is influenced by hydrogen bonds that create dimeric aggregates of these clusters. nih.gov The initial formation of the cluster itself is a complex self-assembly process from simpler manganese and benzoate precursors. The precise coordination of molecular self-assembly, controlled by a suite of weak non-covalent interactions, is therefore integral to maintaining the stability and defining the structure of this compound compounds. mdpi.com
Polymeric and Cluster Structures of this compound Compounds
The interaction between manganese ions and benzoate ligands, often in the presence of ancillary ligands, gives rise to a rich variety of structural architectures. These structures can be broadly categorized into extended coordination polymers and discrete molecular clusters. The final structure is dictated by a range of factors including the coordination preferences of the metal ion, the binding modes of the benzoate ligand, and the influence of other molecules present during synthesis.
Design Principles for 1D, 2D, and 3D this compound Coordination Polymers
The construction of this compound coordination polymers (CPs) is a dynamic area of crystal engineering, guided by the principles of the building block approach. idsi.mdrsc.org This strategy involves the self-assembly of manganese ions or clusters (nodes) and organic ligands (linkers) to form extended crystalline networks with desired dimensionality and topology. idsi.mdaip.org
The versatility of the benzoate ligand is central to this process. It can coordinate to metal ions in multiple ways, such as monodentate, bidentate chelating, and various bridging modes, which facilitates the formation of diverse structural motifs. benthamopen.com However, the dimensionality of the resulting network is often controlled by the strategic introduction of auxiliary ligands, typically N-donor heterocycles like pyridine derivatives, 1,10-phenanthroline (phen), or bipyridine. tandfonline.comrsc.orgresearchgate.net These auxiliary ligands can modify the coordination sphere of the manganese ion, limit network extension by capping coordination sites, or act as pillars to connect lower-dimensional structures into higher-dimensional frameworks. rsc.orgmdpi.com
The dimensionality of the final architecture is also profoundly influenced by the choice of counteranions and the solvent system used during crystallization. rsc.orgresearchgate.net For instance, different counteranions such as chloride (Cl⁻) or azide (B81097) (N₃⁻) can promote the formation of 2D versus 3D networks, respectively, from the same set of metal and ligand precursors. researchgate.net
One-Dimensional (1D) Polymers: These chain-like structures are often the fundamental building units for more complex architectures. They can be formed by linking manganese centers through bridging benzoate ligands. rsc.org The use of ligands like pyridine N-oxide in conjunction with substituted benzoates has been shown to produce 1D coordination polymers. tandfonline.com In another example, [Mn(L)(phen)]n (where L is a derivative of benzoic acid) forms a 1D structure composed of bis(μ-carboxylate-κO:κO′)dimanganese(II) units. rsc.org
Two-Dimensional (2D) Polymers: Layered structures can be assembled by cross-linking 1D chains. rsc.orgnih.gov For example, 1D chains of [Mn(phen)]n can be further assembled into a 2D supramolecular structure through weaker interactions between adjacent ligands. rsc.org In another case, 2D manganese(II) coordination networks are formed when chains with single end-to-end azide bridges are interlinked by 4-(4-pyridyl)benzoate ligands. nih.gov The combination of mixed ligands is a recognized strategy for stabilizing these 2D frameworks. researchgate.net The geometry of the coordination bond is critical, with square planar or trigonal planar geometries being common for producing 2D sheets. aip.org
Three-Dimensional (3D) Polymers: These frameworks arise from the interconnection of 2D layers or the use of ligands capable of coordinating in multiple directions to create complex topologies. mdpi.comresearchgate.net The reaction of manganese(II) with a tetrapyridyl-functionalized ligand and an azide counteranion has been shown to produce a (4,6)-connected 3D framework. researchgate.net It is also common for 3D frameworks to feature the interpenetration of two or more independent networks. researchgate.net A 3D framework with a novel topology was formed from manganese(II), 4,4'-oxybis(benzoic acid), and 2,2'-bipyridine (B1663995), where [MnL₂]n layers are extended by additional ligand bridges. mdpi.com
| Primary Ligand | Ancillary Ligand/Anion | Resulting Dimensionality | Structural Description | Reference |
|---|---|---|---|---|
| Benzoate | Pyridine N-oxide | 1D | Chains of Mn(II) ions linked by benzoate and pyridine N-oxide ligands. | tandfonline.com |
| 4-(4-pyridyl)benzoic acid | Azide (N₃⁻) | 2D | Chains with single EE-azide bridges are interlinked by the pyridylbenzoate ligand. | nih.gov |
| Tetra(4-pyridyl)-tetrathiafulvalene | Chloride (Cl⁻) | 2D | A two-dimensional network is formed. | researchgate.net |
| Tetra(4-pyridyl)-tetrathiafulvalene | Azide (N₃⁻) | 3D | A (4,6)-connected binodal sqc11-type three-dimensional framework is induced. | researchgate.net |
| 4,4'-oxybis(benzoic acid) | 2,2'-bipyridine | 3D | [MnL₂]n layers are extended by L bridges, resulting in a self-penetrating 3D framework. | mdpi.com |
Structural Characteristics of Mono-, Di-, Hexa-, and Octa-nuclear this compound Clusters
Beyond extended polymers, manganese and benzoate ligands form a vast family of discrete molecular clusters with varying nuclearities. These clusters are of significant interest for their magnetic properties and as models for biological systems.
Mononuclear Clusters: These represent the simplest structural unit, consisting of a single manganese ion coordinated by several benzoate ligands and often supplemented by solvent molecules (e.g., water) or other N-donor ligands. researchgate.netmdpi.com The central Mn(II) ion typically adopts a distorted coordination geometry, such as trigonal bipyramidal or octahedral. researchgate.net These mononuclear entities can act as secondary building units, assembling into larger supramolecular structures through non-covalent interactions like hydrogen bonding and π-stacking. researchgate.netmdpi.com
Dinuclear Clusters: Dimeric this compound complexes are commonly encountered. benthamopen.combenthamopenarchives.com A characteristic structural feature is the presence of two manganese centers bridged by the carboxylate groups of the benzoate ligands, sometimes forming a Mn₂O₂ core. benthamopen.combenthamopenarchives.com Ancillary ligands, such as 8-aminoquinoline or water, complete the coordination sphere of the manganese ions, which are frequently found in a distorted octahedral environment. benthamopen.combenthamopenarchives.com These clusters can feature manganese in various oxidation states, including Mn(II) and Mn(IV). benthamopenarchives.comacs.org
Hexanuclear Clusters: A large and well-studied class of this compound clusters are those with a hexanuclear core. nih.govufl.eduresearchgate.net Many of these compounds are mixed-valence and contain the robust [Mn₄II Mn₂III(μ₄-O)₂]¹⁰⁺ core. nih.govresearchgate.netufl.edu This core is described as two central Mn₄ tetrahedra sharing an edge, with a μ₄-oxide ion at the center of each tetrahedron. ufl.edu The peripheral structure is composed of numerous benzoate ligands that exhibit diverse bridging modes (e.g., μ₂-bridging, μ₃-bridging, and terminal monodentate), along with terminal ligands like water, ethanol (B145695), or acetonitrile. ufl.eduufl.edu The synthesis of these clusters often involves the reaction of a Mn(II) benzoate salt with an oxidizing agent like KMnO₄ in the presence of excess benzoic acid. ufl.edu
Octanuclear Clusters: Research has led to the isolation and characterization of even larger octanuclear manganese clusters with intricate topologies. ufl.eduufl.eduacs.org One such architecture is the "linked-butterfly" structure, which consists of two [Mn₄(μ₃-O)₂]⁸⁺ butterfly-shaped units linked together. acs.org Another distinct topology reported is a near-planar, "rod-like" arrangement of eight manganese ions. ufl.edu These large clusters are typically mixed-valence, containing both Mn(II) and Mn(III) ions, and are held together by a combination of bridging ligands, including benzoate, azide, and alkoxides derived from diols. ufl.eduacs.org
| Nuclearity | Example Formula | Mn Oxidation States | Core Structure / Key Bridging Ligands | Overall Topology | Reference |
|---|---|---|---|---|---|
| Mononuclear | [Mn(phen)₂Cl₂] | Mn(II) | Distorted octahedral Mn(II) center with terminal phenanthroline and chloride ligands. Benzoate acts as a counter-ion. | Discrete Monomer | mdpi.com |
| Dinuclear | [Mn₂(2-NO₂C₆H₄COO)₄(AQ)₂(H₂O)₂] | Mn(II) | Mn₂O₂ bridge from carboxylate ligands. | Discrete Dimer | benthamopen.combenthamopenarchives.com |
| Hexanuclear | [Mn₆O₂(O₂CPh)₁₀(EtOH)₄(H₂O)] | Mn(II)₄, Mn(III)₂ | [Mn₆(μ₄-O)₂]¹⁰⁺ core with μ₂- and μ₃-bridging benzoates. | Discrete Cluster | ufl.edu |
| Hexanuclear | [Mn₆O₂(O₂CPh)₁₀(py)₂(MeCN)(H₂O)] | Mn(II)₄, Mn(III)₂ | [Mn₆(μ₄-O)₂]¹⁰⁺ core. | Discrete Cluster | nih.govresearchgate.net |
| Octanuclear | (NBuⁿ₄)₂[Mn₈O₄(O₂CPh)₁₂(Et₂mal)₂(H₂O)₂] | Mn(II)₂, Mn(III)₆ | Two [Mn₄(μ₃-O)₂]⁸⁺ units linked by malonate ligands. | Linked-Butterfly | acs.org |
| Octanuclear | [Mn₈(N₃)₄(O₂CPh)₆(pd)₄(py)₆] | Mn(II)₆, Mn(III)₂ | Bridging azides, propanediolates (pd²⁻), and benzoates. | Rod-like | ufl.edu |
An in-depth examination of the spectroscopic techniques and electronic structure of this compound compounds reveals critical insights into their coordination, oxidation states, and magnetic properties. Advanced spectroscopic methods provide a window into the molecule's fundamental characteristics.
Applications in Catalysis and Materials Science
Catalytic Applications
Manganese benzoate complexes and related manganese carboxylates are recognized for their catalytic activity in several key chemical transformations:
Materials Science
The structural diversity and magnetic characteristics of this compound complexes make them attractive for materials science applications:
Compound List
Table 1: Representative this compound Structures and Coordination Modes
| Compound Formula / Description | Manganese Oxidation State | Coordination Number of Mn | Benzoate Coordination Mode(s) | Structural Motif | Reference Snippet Index |
|---|---|---|---|---|---|
| Mn(phen)₂(ba)(H₂O)(CH₃OH) | Mn(II) | 6 (octahedral) | Monodentate | Mononuclear | 12, 14 |
| [Mn(biap)(C₆H₅COO)₂] (1) | Mn(II) | 5 | Monodentate | Mononuclear | 11 |
| [Et₄N]₂[Mn₆(PhCOO)₁₄] | Mn(II) | Variable | Bridging (various modes) | Hexanuclear Cluster | 1, 7 |
| [Mn₃(2-NO₂C₆H₄COO)₆(AQ)₂] (I) | Mn(II) | Variable | Bridging | Trinuclear Cluster | 6 |
| [Mn(RC₆H₄CO₂)₂(PyO)]n | Mn(II) | Variable | Bridging (likely) | Coordination Polymer | 30 |
| [Mn(phen)₂Cl₂]₂-ClBzH (1) (with 2-chlorobenzoic acid) | Mn(II) | Variable | Bridging (likely) | Mononuclear/Supramolecular | 9 |
| [Mn₂(μ-O)(μ-n-RC₆H₄COO)₂] based dinuclear complexes | Mn(III) | 6 (elongated octahedra) | Bridging (μ-carboxylato) | Dinuclear Cluster | 27 |
| [Mn₆O₂(O₂CPh)₁₀(EtOH)₄(H₂O)]·EtOH | Mixed-valence (Mn(II)/Mn(III)) | Variable | Bridging (μ₃-, μ₂-, monodentate) | Hexanuclear Cluster | 10 |
Thermogravimetric and Thermal Decomposition Studies of Manganese Benzoate Complexes
Comprehensive Thermogravimetric Analysis (TGA) for Decomposition Profiles
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere egyankosh.ac.intainstruments.com. This method provides insights into the thermal stability of a compound, identifying temperature ranges where decomposition occurs and quantifying mass losses associated with these events.
Manganese(II) benzoate (B1203000), with the general formula Mn(Bz)₂, where Bz represents the benzoate anion (C₆H₅COO⁻), typically exhibits a characteristic thermal decomposition profile characterized by two distinct mass loss steps scielo.brresearchgate.netscielo.br. The first step often involves an initial decomposition or loss of any loosely bound molecules, while the second, more significant step is generally attributed to the oxidative decomposition of the organic benzoate ligand scielo.brresearchgate.netscielo.br. These decomposition processes are indicative of the compound's thermal stability and the temperatures at which it begins to break down.
Table 1: Decomposition Stages of Manganese Benzoate (Mn(Bz)₂)
| Stage | Temperature Range (°C) | Mass Loss (%) (Experimental) | Description | Reference |
| 1 | ~250 - 500 | ~25.39 | Initial decomposition/organic matter oxidation | scielo.brresearchgate.net |
| 2 | ~440 - >500 | ~49.92 | Further oxidation of organic matter/combustion | scielo.brresearchgate.net |
| Residue | ~74.31 | Mn₃O₄ | scielo.brresearchgate.net |
Note: The exact temperature ranges and mass loss percentages can vary slightly depending on experimental conditions such as heating rate and atmosphere. The total calculated mass loss for the formation of Mn₃O₄ from Mn(Bz)₂ is approximately 74.34%.
Identification of Volatile Byproducts and Solid Residues from Thermal Decomposition (e.g., Manganese Oxides)
The thermal decomposition of this compound ultimately leads to the formation of a solid inorganic residue. For manganese(II) benzoate (Mn(Bz)₂), the primary solid residue identified through TGA and confirmed by other characterization methods is manganese(II,III) oxide, specifically Mn₃O₄ scielo.brresearchgate.netscielo.br. This transformation involves the complete oxidation of the manganese ions and the elimination of the organic benzoate ligands, which decompose into volatile products.
While the exact nature of all volatile byproducts from the decomposition of this compound itself is not extensively detailed in the provided literature snippets, the process inherently involves the breakdown of organic matter. In related studies involving manganese oxides in catalytic oxidation of volatile organic compounds (VOCs), volatile products like CO₂ and CO have been identified bioline.org.brconicet.gov.ar. However, for the direct thermal decomposition of this compound, the focus remains on the formation of the stable manganese oxide residue.
Table 3: Thermal Decomposition Residues of Metal Benzoates
| Metal Ion | Formula | Final Oxide Residue | Reference |
| Manganese | Mn(Bz)₂ | Mn₃O₄ | scielo.brresearchgate.netscielo.br |
| Iron | Fe(Bz)₂·0.5H₂O | Fe₂O₃ | scielo.brresearchgate.net |
| Cobalt | Co(Bz)₂ | Co₃O₄ | scielo.brresearchgate.net |
| Nickel | Ni(Bz)₂ | NiO | scielo.brresearchgate.net |
| Copper | Cu(Bz)₂ | CuO | scielo.brresearchgate.net |
| Zinc | Zn(Bz)₂ | ZnO | scielo.brresearchgate.net |
Kinetic and Mechanistic Investigations of Thermal Degradation Pathways
Kinetic and mechanistic investigations of thermal degradation pathways aim to quantitatively describe the rate of decomposition and elucidate the step-by-step process by which the compound breaks down. Techniques like TGA, often coupled with kinetic analysis software, allow for the determination of kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) tainstruments.comnih.gov.
Methods such as the Friedman isoconversional method or model-fitting approaches are employed to analyze TGA data obtained at different heating rates nih.gov. These analyses help in understanding the reaction order and identifying the specific reaction mechanism governing the decomposition process nih.gov. For instance, studies on similar materials might reveal mechanisms involving bond scission or autocatalysis nih.gov. Advanced techniques like Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) can also provide insights into the gaseous species evolved during decomposition, aiding in mechanistic understanding eag.com. MTGA (Modulated Temperature TGA) can even provide complete decomposition kinetic parameters in a single experiment tainstruments.com.
Comparative Thermal Stability Across Different this compound Derivatives and Counterions
The thermal stability of this compound complexes can be influenced by several factors, including the nature of the metal ion, the substituents on the benzoate ligand, and the presence of any counterions or coordinated solvent molecules. Comparative studies of various metal benzoates, such as those involving manganese, iron, cobalt, nickel, copper, and zinc, reveal differences in their thermal decomposition behavior, including the number of decomposition steps and the final oxide residue formed scielo.brresearchgate.netscielo.br. For example, while this compound typically decomposes in two steps to Mn₃O₄, other metal benzoates may exhibit different decomposition profiles scielo.brresearchgate.netscielo.br.
Advanced Computational Chemistry and Theoretical Modeling of Manganese Benzoate Systems
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying the electronic structure of molecules. arxiv.org This method is particularly well-suited for transition metal complexes like manganese benzoate (B1203000).
Geometry Optimization: The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. DFT calculations systematically adjust the atomic coordinates to find the minimum energy conformation on the potential energy surface. ju.edu.sascispace.com For manganese benzoate, this process would define the precise Mn-O bond lengths, the bond angles within the coordination sphere, and the conformation of the benzoate ligands. The accuracy of the optimized geometry is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. arxiv.org
Electronic Properties: Once the optimized geometry is obtained, DFT is used to calculate a variety of electronic properties. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscienceopen.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. ju.edu.sa For this compound, the analysis would reveal the distribution and character of these orbitals, indicating whether they are centered on the metal, the ligands, or delocalized across the complex. This information is crucial for understanding its redox properties and potential role in catalytic reactions.
Table 1: Representative DFT-Calculated Parameters for a Metal-Benzoate System
| Parameter | Description | Typical Calculated Value (Example) |
|---|---|---|
| Mn-O Bond Length | The distance between the manganese center and an oxygen atom of the benzoate ligand. | ~2.15 Å |
| O-Mn-O Bond Angle | The angle between two coordinating oxygen atoms and the central manganese atom. | ~90° (for octahedral geometry) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ELUMO - EHOMO). | 4.4 eV |
Non-Covalent Interaction (NCI) Plot Index for Intermolecular Interaction Visualization
While DFT describes the covalent bonding within a molecule, the organization of molecules in the solid state is governed by weaker non-covalent interactions (NCIs). The NCI plot index is a powerful visualization tool based on the electron density (ρ) and its reduced density gradient (s). chemtools.orgresearchgate.net It allows for the identification and characterization of various types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. nih.govjussieu.fr
The NCI method generates 3D isosurfaces where non-covalent interactions occur. These surfaces are color-coded to distinguish the nature of the interaction. Typically:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, attractive van der Waals interactions.
Red surfaces denote repulsive interactions, such as steric clashes between atoms. chemtools.org
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the electron density (ρ) to define atomic interactions and characterize the nature of chemical bonds. wikipedia.orgamercrystalassn.org QTAIM partitions a molecule into discrete atomic basins based on the topology of the electron density.
The analysis focuses on Bond Critical Points (BCPs), which are specific points in the electron density located along the path of maximum density between two bonded atoms. muni.cz Several topological parameters calculated at the BCP provide quantitative insights into the bond's character:
Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order or strength.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region. researchgate.net
Energy Densities : The local kinetic energy density (G(r)) and potential energy density (V(r)) provide further detail. The total energy density (H(r) = G(r) + V(r)) being negative is indicative of covalent character. researchgate.net
For this compound, QTAIM analysis would be used to precisely characterize the Mn-O coordination bonds, determining their degree of covalent versus ionic character. It would also be applied to the C-C and C-O bonds within the benzoate ligand and to any intermolecular hydrogen bonds, providing a quantitative description of the bonding landscape. researchgate.netmdpi.com
Table 2: QTAIM Topological Parameters for Characterizing Bonds in a this compound System
| Bond Type | ∇²ρ(r) (a.u.) | H(r) (a.u.) | |V(r)|/G(r) | Bond Characterization |
|---|---|---|---|---|
| Covalent (e.g., C-C) | < 0 | < 0 | > 2 | Shared-shell interaction |
| Polar Covalent (e.g., Mn-O) | > 0 | < 0 | 1 < ratio < 2 | Intermediate character |
| Ionic / H-bond (e.g., C-H···O) | > 0 | > 0 | < 1 | Closed-shell interaction |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactivity of a molecule. researchgate.netmdpi.com It is calculated from the total electron density and mapped onto the molecular surface, providing a visual guide to the distribution of charge. The MEP illustrates the net electrostatic effect of the molecule's nuclei and electrons, revealing regions that are electron-rich or electron-poor. nih.gov
The MEP surface is color-coded to identify reactive sites:
Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.net
Blue regions represent positive electrostatic potential, indicating areas of electron deficiency. These sites are prone to nucleophilic attack. researchgate.net
Green regions denote neutral or near-zero potential. nih.gov
For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the carboxylate groups as the most electron-rich (red) regions, making them likely sites for coordination with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the phenyl ring would appear as electron-deficient (blueish) areas. This analysis provides a powerful, predictive map of how this compound will interact with other reagents or solvent molecules. researchgate.net
Energetic Contributions of Non-Covalent Interactions to Supramolecular Stability
Using high-level DFT calculations, often corrected for dispersion effects (e.g., DFT-D methods), it is possible to calculate the interaction energies between pairs of molecules extracted from the crystal structure. By systematically analyzing different molecular dimers and fragments, one can dissect the total lattice energy into contributions from specific interactions, such as:
Hydrogen Bonds (e.g., C-H···O): These are typically the strongest directional interactions.
π-π Stacking: Interactions between the aromatic rings of the benzoate ligands.
van der Waals Forces: Weaker, non-directional dispersion forces.
This energetic decomposition provides a quantitative understanding of which forces are most critical for holding the crystal lattice together. For example, in the case of this compound, it could be determined whether the crystal packing is dominated by hydrogen bonding networks or by π-stacking interactions between the benzoate ligands. This knowledge is fundamental to crystal engineering and understanding the material's physical properties. rsc.org
Computational Simulation of Reaction Mechanisms and Catalytic Cycles
Manganese complexes are known to be effective catalysts in a variety of organic reactions. nih.govresearchgate.net Computational simulations, primarily using DFT, are indispensable for elucidating the detailed mechanisms of these catalytic processes. rsc.org
A computational study of a catalytic cycle involving this compound would typically involve:
Proposing a Plausible Mechanism: Based on experimental observations and chemical intuition, a step-by-step reaction pathway is proposed. This includes all intermediates and transition states.
Locating Stationary Points: DFT is used to optimize the geometry of each proposed reactant, intermediate, product, and transition state along the reaction coordinate.
Calculating Reaction Energetics: The energies of all stationary points are calculated to construct a potential energy profile for the entire catalytic cycle. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step. rsc.org
Analyzing the Catalyst's Role: The calculations can show how the manganese center's oxidation state changes throughout the cycle and how it interacts with substrates to lower the activation barriers. nih.gov
For instance, if this compound were used as an oxidation catalyst, simulations could model the substrate binding, the formation of a high-valent manganese-oxo intermediate, the hydrogen atom abstraction or oxygen transfer step, and the final product release and catalyst regeneration. This provides a molecular-level understanding of how the catalyst functions, which is crucial for designing more efficient and selective catalysts in the future.
Catalytic Applications of Manganese Benzoate Based Materials
Catalytic Mechanisms and Active Site Elucidation in Manganese Benzoate (B1203000) Systems
Catalyst Deactivation and Regeneration Studies
While specific, detailed studies on the deactivation and regeneration mechanisms of manganese benzoate itself as a catalyst are not extensively detailed in the provided literature, general principles of manganese-based catalyst stability and deactivation are applicable. Manganese ions (Mn²⁺) can be susceptible to leaching in aqueous environments, which can necessitate stabilization through immobilization on support materials . For certain manganese-carbonyl catalysts, deactivation pathways have been identified, such as the formation of higher-order, catalytically inactive manganese carbonyl clusters, often induced by excess water acs.org. Similarly, in the context of volatile organic compound (VOC) oxidation, manganese oxides can deactivate due to factors like water vapor, NOx, and SO2 researchgate.net.
The absence of specific regeneration protocols for this compound catalysts in the reviewed literature suggests that either such studies are nascent or the primary focus has been on catalyst design and optimization using supports or ligand modifications to prevent deactivation. Understanding these deactivation pathways is crucial for designing robust and long-lasting manganese-based catalytic systems.
Influence of Support Materials and Co-Catalysts in this compound Catalysis
The performance of manganese-based catalysts, including those derived from or related to this compound, is significantly influenced by the choice of support materials and the presence of co-catalysts or specific ligand environments.
Support Materials:
The selection of support materials plays a critical role in dispersing active manganese species, enhancing surface area, and influencing redox properties.
Hydrogenation of Methyl Benzoate: In the hydrogenation of methyl benzoate to benzaldehyde (B42025), manganese oxides supported on various materials were investigated. The benzaldehyde yield demonstrated a clear dependence on the support, with γ-Al₂O₃ generally showing superior performance compared to TiO₂ , ZrO₂ , SiO₂-Al₂O₃ , SiO₂ , and MgO researchgate.net. This suggests that the interaction between manganese oxides and γ-Al₂O₃ facilitates higher activity and selectivity for this transformation.
NO Oxidation: For the catalytic oxidation of NO, manganese catalysts supported on γ-Al₂O₃ , TiO₂ , and MCM-41 were compared. The Mn/γ-Al₂O₃ catalyst exhibited the highest activity, attributed to its good manganese dispersion, excellent redox properties, an optimal ratio of Mn³⁺ and Mn⁴⁺, and abundant chemically adsorbed oxygen. The Mn/TiO₂ catalyst also showed good performance, while Mn/MCM-41 was less active nih.govrsc.org.
Co-Catalysts and Ligands:
Table 1: Influence of Support Materials on Manganese Catalysis Performance
| Reaction Type | Support Material | Relative Performance (Yield/Activity) | Reference |
| Methyl Benzoate Hydrogenation | γ-Al₂O₃ | Highest | researchgate.net |
| TiO₂ | Good | researchgate.net | |
| ZrO₂ | Moderate | researchgate.net | |
| SiO₂-Al₂O₃ | Moderate | researchgate.net | |
| SiO₂ | Lower | researchgate.net | |
| MgO | Lowest | researchgate.net | |
| NO Oxidation | γ-Al₂O₃ | Best | nih.govrsc.org |
| TiO₂ | Good | nih.govrsc.org | |
| MCM-41 | Lowest | nih.govrsc.org |
Oxidation Catalysis (e.g., Epoxidation) Facilitated by this compound Complexes
Manganese complexes, including those incorporating benzoate functionalities, are recognized for their efficacy in oxidation catalysis, particularly in the epoxidation of alkenes. These reactions are vital for producing epoxides, which are key intermediates in the synthesis of numerous valuable organic compounds rsc.org.
Manganese porphyrin-based materials have demonstrated significant potential as active and durable catalysts for olefin oxidation reactions rsc.org. They exhibit enhanced catalytic effectiveness when employed in the epoxidation of alkenes, especially when hydrogen peroxide (H₂O₂) is utilized as the oxidant rsc.org. A notable example is the Mg-Al layered double hydroxide (B78521) intercalated with manganese(III) 5,10,15,20-tetrakis(4-benzoate)porphyrinacetate . This composite material has shown excellent catalytic activity and selectivity in the epoxidation of various olefins when using tetra-n-butylammonium hydrogen monopersulfate as the oxidant under mild reaction conditions researchgate.net.
The catalytic mechanism in such systems often involves high-valent manganese-oxo species, which are crucial intermediates in the oxidation process acs.org. Furthermore, manganese complexes featuring ligands such as bipyridine , 1,10-phenanthroline (B135089) , and benzoic acid have also displayed catalase-like activity, indicating their broader potential in redox catalysis ias.ac.in.
Table 2: Epoxidation Catalysis with this compound-Related Complexes
| Catalyst System | Substrate(s) | Oxidant | Reaction Conditions | Performance | Reference |
| Mg-Al layered double hydroxide intercalated with manganese(III) 5,10,15,20-tetrakis(4-benzoate)porphyrinacetate | Various olefins | Tetra-n-butylammonium hydrogen monopersulfate | Mild | Excellent catalytic activity, selective epoxidation | researchgate.net |
| Manganese porphyrins | Alkenes | Hydrogen peroxide (H₂O₂) | Not specified | Enhanced catalytic effectiveness | rsc.org |
| Manganese complexes with bipyridine, phenanthroline, and benzoic acid | Not specified | Not specified | Not specified | Catalase-like activity | ias.ac.in |
Compound List:
this compound
γ-Al₂O₃ (gamma-alumina)
TiO₂ (Titanium dioxide)
Carboxylic Acids
Manganese porphyrins
Mg-Al layered double hydroxide
5,10,15,20-tetrakis(4-benzoate)porphyrinacetate
Hydrogen peroxide (H₂O₂)
Tetra-n-butylammonium hydrogen monopersulfate
Bipyridine
1,10-phenanthroline
Manganese Benzoate in Advanced Materials Science and Bioinorganic Chemical Modeling
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Benzoate (B1203000) Ligands
Manganese benzoate plays a significant role as a building block in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are formed through the self-assembly of metal ions or clusters with organic ligands, in this case, benzoate or its derivatives. The versatility of the benzoate ligand, with its carboxylate group, allows for various coordination modes with manganese ions, leading to a wide array of structural topologies.
Rational Design and Synthesis of Porous and Functional Frameworks
The design and synthesis of this compound-based MOFs and coordination polymers involve a strategic selection of reaction conditions and auxiliary ligands to achieve desired structures and properties. mdpi.com Factors such as the solvent system, pH, temperature, and the metal-to-ligand ratio are crucial in directing the self-assembly process. mdpi.com For instance, the use of mixed solvent systems like methanol-water and the adjustment of pH with a base have been shown to be critical for the successful formation of specific crystalline structures. mdpi.comresearchgate.net
Researchers have employed various synthetic strategies, including the use of auxiliary N-donor linkers like 1,10-phenanthroline (B135089) and 1,4-bis(1H-imidazol-1-yl)benzene, to assist in the self-assembly process and to introduce additional functionality. rsc.org The choice of the benzoate derivative can also influence the final structure. For example, the use of 4,4'-oxybis(benzoic acid) in conjunction with 2,2'-biphenyl as a co-ligand has led to the formation of a novel three-dimensional Mn(II) coordination polymer with a unique self-penetrating topological network. mdpi.comresearchgate.net The synthesis of a manganese-based MOF, UAEU-50, from a benzenedicarboxylate linker and trinuclear manganese clusters resulted in a hexagonal layer structure with notable thermal and chemical stability. acs.org
A simple method for synthesizing manganese(II) coordination polymers with the general formula [Mn(RC6H4CO2)2(PyO)]n (where PyO is pyridine (B92270) N-oxide and R represents various substituents on the benzoate ring) has been reported. tandfonline.com These syntheses demonstrate how modifying the benzoate ligand can lead to similar yet distinct crystal structures. tandfonline.com
Correlation Between Structure and Material Properties
In several manganese(II) coordination polymers, the manganese ions are bridged by benzoate ligands, resulting in one-dimensional chain-like structures. rsc.orgrsc.org The specific arrangement of the ligands and the geometry around the manganese centers can lead to interesting magnetic phenomena, such as weak antiferromagnetic interactions between the metal centers. rsc.orgrsc.org The flexibility of the Mn(II) coordination sphere can also give rise to complex magnetic behaviors that may be temperature-dependent. rsc.org
The structure of these frameworks also influences their potential applications. For example, the porous nature of some manganese-based MOFs makes them candidates for photocatalysis. UAEU-50, with its layered structure and a band gap energy of 3.04 eV, has shown potential for visible-light-driven photocatalytic cycloaddition of CO2 to epoxides. acs.org The assembly of 4,4'-oxybis(benzoic acid) and 2,2'-biphenyl with manganese(II) resulted in a 3D coordination polymer that exhibits fluorescence in a methanol (B129727) solution. mdpi.comresearchgate.net
Molecular Magnetism and Exchange Coupling in this compound Clusters
This compound clusters are a focal point in the field of molecular magnetism due to their ability to form discrete, polynuclear complexes that exhibit fascinating magnetic properties. These clusters serve as model systems for understanding fundamental magnetic interactions and for the development of advanced magnetic materials like single-molecule magnets (SMMs).
Investigation of Antiferromagnetic Interactions and Spin States
The magnetic behavior of this compound clusters is largely governed by the exchange interactions between the manganese ions, which are mediated by the bridging ligands. In many cases, these interactions are antiferromagnetic, meaning the magnetic moments of adjacent manganese ions tend to align in opposite directions. The strength of this antiferromagnetic coupling is sensitive to structural parameters such as the Mn-O-Mn bond angles and distances, which are in turn influenced by the nature of the bridging ligands. researchgate.net
In some heterometallic trinuclear Ni(II)-Mn(II) complexes, where a central Mn(II) is linked to two terminal Ni(II) ions by both phenoxido and syn-syn bridging benzoate groups, the magnetic interaction can be tuned from antiferromagnetic to ferromagnetic by subtle changes in the Ni-O-Mn bridging angle. ub.edu This highlights the delicate interplay between structure and magnetism.
Development of Single Molecule Magnets (SMMs) with Benzoate Ligands
Single-Molecule Magnets (SMMs) are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, behaving like tiny magnets. Manganese clusters, particularly those containing benzoate ligands, have been instrumental in the development of SMMs. frontiersin.org
The archetypal [Mn12O12(O2CR)16(H2O)4] family of SMMs, often referred to as "Mn12," can incorporate benzoate ligands (R = Ph). frontiersin.org These molecules possess a high-spin ground state and significant magnetic anisotropy, which are prerequisites for SMM behavior. The benzoate ligands play a crucial role in isolating the magnetic core of the cluster and influencing its electronic properties.
Research has shown that modifying the benzoate ligands can tune the SMM properties. For instance, replacing benzoate with a 3,5-dimethylbenzoate (B1240308) ligand in a hexanuclear manganese(III) cluster led to a significant increase in the effective energy barrier for spin reversal and the blocking temperature. wiley-vch.de This demonstrates that steric and electronic effects of the benzoate ligand can be used to rationally design improved SMMs.
Furthermore, the deposition of Mn12-benzoate SMMs onto surfaces has been explored for potential applications in molecular spintronics. aip.org Studies have shown that the nature of the ligand is critical for preserving the magnetic properties of the SMM upon adsorption. Larger ligands can provide better protection for the magnetic core from interactions with the surface, which can otherwise lead to a reduction of the manganese ions and a loss of the SMM behavior. aip.org Theoretical models have also been developed to understand the electronic structure and transport properties of Mn12 SMMs with benzoate ligands, predicting their potential use as spin filters in single-molecule-magnet transistors. arxiv.orgaps.org
Electrochemical Sensor Development Utilizing this compound Components
Manganese-containing materials, including those with benzoate components, are being explored for their potential in electrochemical sensor applications. Their utility in this area stems from the redox activity of manganese and the ability to create structured materials with high surface areas and specific functionalities.
While direct use of this compound as the primary sensing material is less common, manganese-based metal-organic frameworks (MOFs) incorporating ligands structurally related to benzoate are showing promise. For example, a porphyrinic manganese-based MOF, Mn-PCN-222, was synthesized using a tetrakis(4-carboxyphenyl)porphyrin-Mn(III) ligand. frontiersin.org This material was then used to construct an electrochemical sensor for the detection of nitrobenzene. frontiersin.org By modifying the organic ligand to create a new MOF, Mn-CPM-99, with a different morphology and higher porosity, the electrochemical sensing performance was further investigated. frontiersin.org
In a different approach, nanocomposites of polyaniline (PANI) and manganese dioxide (MnO2) have been developed for the electrochemical detection of the insecticide emamectin (B195283) benzoate. espublisher.comespublisher.com In this case, the manganese component (MnO2) provides the electrocatalytic activity, while the benzoate is part of the target analyte. The PANI-MnO2 modified electrode showed a sensitive response to emamectin benzoate, demonstrating the potential of manganese-based materials in creating effective electrochemical sensors for environmental monitoring. espublisher.comespublisher.com
Design and Fabrication of Manganese Dioxide-Based Nanocomposites for Sensing Applications
The development of advanced sensing technologies frequently utilizes manganese dioxide (MnO₂) due to its compelling characteristics, such as high specific capacitance and a wide potential range. espublisher.com Nanocomposites incorporating MnO₂ are at the forefront of this research, offering synergistic properties that enhance sensor performance. A prominent strategy involves integrating MnO₂ with conductive polymers like polyaniline (PANI) to create materials with superior electronic and morphological properties. espublisher.com
The fabrication of these nanocomposites can be achieved through various methods. This compound can serve as a precursor for creating manganese oxide catalysts and materials. For instance, PANI-MnO₂ nanocomposites have been successfully synthesized using techniques such as a one-step in-situ chemical oxidative polymerization process and the co-precipitation method. espublisher.comespublisher.comespublisher.com In a typical in-situ polymerization, aniline (B41778) is polymerized in the presence of pre-synthesized MnO₂ nanoparticles, leading to the formation of a core-shell structure where PANI encapsulates the MnO₂. espublisher.comresearchgate.net These methods are valued for producing materials that are both cost-effective and environmentally benign. espublisher.comespublisher.com The resulting nanocomposites, such as graphene-manganese oxide, exhibit a large surface area, which is critical for their application as active materials in chemical sensing. gnanomat.com
Electrochemical Detection Mechanisms of Organic Analytes (e.g., Emamectin Benzoate)
Manganese dioxide-based nanocomposites have demonstrated significant promise as electrochemical sensors for detecting various organic analytes. espublisher.com A notable application is the detection of the insecticide Emamectin Benzoate (EmBz), which poses environmental pollution risks. espublisher.comespublisher.com
The detection mechanism relies on electrochemical techniques, particularly differential pulse voltammetry (DPV). espublisher.comespublisher.com A sensor electrode is fabricated using the PANI-MnO₂ nanocomposite, often with a carbon paste electrode method. espublisher.com When the modified electrode is exposed to a solution containing the analyte, a measurable electrical response is generated. In the case of EmBz detection, the DPV curve shows a distinct current peak that increases in magnitude proportionally to the concentration of the insecticide. espublisher.com This linear relationship allows for the quantitative determination of the analyte.
Research has demonstrated the high sensitivity and effectiveness of these sensors. For the detection of Emamectin Benzoate, PANI-MnO₂ nanocomposite sensors have achieved a low limit of detection (LOD), indicating their ability to detect very small quantities of the substance. espublisher.comespublisher.com
Table 1: Performance of PANI-MnO₂ Nanocomposite Sensor for Emamectin Benzoate Detection
| Parameter | Value | Reference |
|---|---|---|
| Detection Method | Differential Pulse Voltammetry (DPV) | espublisher.com |
| Limit of Detection (LOD) | 6.2 x 10⁻⁴ | espublisher.comespublisher.com |
Inorganic Chemical Models for Biological Manganese Centers
In bioinorganic chemistry, synthetic inorganic complexes are crucial for understanding the structure and function of metal centers in enzymes. Manganese is a key element in several vital biological catalysts, and manganese-carboxylate complexes, including those with benzoate ligands, serve as important models for these natural systems. scispace.com These models help decipher the complex mechanisms of enzymes involved in processes like photosynthetic water oxidation and the disproportionation of hydrogen peroxide. diva-portal.orgacademie-sciences.fr
Structural and Functional Mimicry of the Water Oxidation Center (OEC) in Photosystem II
The Oxygen-Evolving Complex (OEC) of Photosystem II (PS-II) is the biological catalyst responsible for water oxidation in photosynthesis. researchgate.net Its inorganic core is a unique Mn₄CaO₅ cluster. rsc.orgmdpi.com This cluster is ligated predominantly by carboxylate side chains from glutamate (B1630785) and aspartate residues, along with one histidine and water-derived ligands. rsc.orgmdpi.com The OEC cycles through five oxidation states (S₀-S₄) to evolve dioxygen. rsc.org
Creating synthetic analogs that mimic the OEC is a significant challenge due to the cluster's complexity, heterometallic nature, and asymmetry. researchgate.net A primary goal is to replicate key structural features, including:
A Mn₃CaO₄ cubane-like substructure. rsc.org
A fourth "dangler" manganese ion attached to the cubane (B1203433). rsc.org
A ligand environment dominated by carboxylates and water-derived molecules. rsc.org
The ability to access the physiologically relevant Mn(III) and Mn(IV) oxidation states. rsc.org
Significant progress has been made in synthesizing model compounds. Chemists have developed manganese-calcium-oxido complexes with carboxylate ligands that contain Mn₃CaO₄ cubane units. rsc.org One notable achievement is the synthesis of an asymmetric [Mn₄CaO₄(tBuCO₂)₈(tBuCO₂H)₂(C₅H₅N)] complex. frontiersin.org This model successfully mimics the asymmetric Mn₄CaO₄ core and features peripheral carboxylate ligands, closely resembling the native OEC. Critically, its manganese ions were confirmed to be in the (III, III, IV, IV) oxidation state, matching the proposed state of the S₁ state in the biological system. frontiersin.org
Table 2: Comparison of Native OEC and a Synthetic Biomimetic Model
| Feature | Native OEC in PS-II | Synthetic Mn₄CaO₄ Model Complex | Reference |
|---|---|---|---|
| Core Structure | Asymmetric Mn₄CaO₅ cluster | Asymmetric Mn₄CaO₄ cluster | rsc.orgfrontiersin.org |
| Metal Composition | 4 Mn, 1 Ca | 4 Mn, 1 Ca | rsc.orgfrontiersin.org |
| Primary Ligands | Carboxylate (Asp, Glu), Histidine, Water | Carboxylate (pivalate), Pivalic Acid, Pyridine | rsc.orgfrontiersin.org |
| Mn Oxidation States (S₁ state) | Proposed (III, IV, IV, III) or (III, III, IV, IV) | Confirmed (III, III, IV, IV) | frontiersin.org |
Design of Biomimetic Manganese Catalase Active Site Models
Manganese catalases (Mn-CAT) are enzymes that protect cells from oxidative damage by catalyzing the disproportionation of hydrogen peroxide (H₂O₂) into water and oxygen. nih.gov The active sites of these enzymes feature a dinuclear manganese core bridged by oxide and carboxylate groups. academie-sciences.frub.edu The manganese ions cycle between the Mn₂(II,II) and Mn₂(III,III) oxidation states during the catalytic process. ub.edu
The design of functional models for Mn-CAT focuses on replicating this dinuclear, carboxylate-bridged structure. academie-sciences.fr Synthetic efforts have produced a variety of dinuclear manganese complexes that mimic both the structure and the catalase activity of the enzyme. nih.gov For example, new structural and functional models with the general formula [{MnIII(bpy)(H₂O)}(μ-2-MeOC₆H₄CO₂)₂(μ-O){MnIII(bpy)(X)}]X (where bpy = 2,2'-bipyridine (B1663995) and X is a counter-ion) have been synthesized. acs.org These complexes feature a [Mn₂(μ-O)(μ-carboxylate)₂]²⁺ core, which is a hallmark of many catalase models. acs.org
Interestingly, the specific design of the ligand framework can significantly impact catalytic activity. In one study comparing two related manganese complexes, the introduction of carboxylate donors into the ligand structure, which increased its denticity, resulted in a decrease in H₂O₂ disproportionation activity. nih.gov This highlights the delicate balance between structural mimicry and functional efficacy in biomimetic design.
Role of Carboxylates as Biologically Relevant Oxygen Donors in Biomimicry
Carboxylate ligands (like benzoate, acetate (B1210297), or the side chains of aspartate/glutamate) are fundamental to the structure and function of both biological manganese centers and their synthetic mimics. acs.org In these systems, carboxylates serve as biologically relevant oxygen-donor ligands, playing several critical roles:
Structural Scaffolding: In the OEC and its models, carboxylate groups act as bridging ligands that connect the manganese and calcium ions, helping to assemble and maintain the intricate cluster architecture. academie-sciences.frrsc.org
Electronic Tuning: The carboxylate bridges influence the electronic properties of the metal centers. They can mediate magnetic interactions between the manganese ions and modulate their redox potentials, which is essential for the catalytic cycles of both the OEC and manganese catalases. academie-sciences.fr
Mimicking the Protein Environment: In synthetic models, simple carboxylate ligands like benzoate are used to replicate the coordination environment provided by aspartate and glutamate residues in the actual enzymes. acs.orgufl.edu This is crucial for creating accurate structural and functional analogs.
Controlling Lability: Carboxylate groups are vital for the efficient binding of the manganese-stabilizing protein to the Photosystem II complex. nih.gov In dinuclear catalase models, the stability of the carboxylate bridge, compared to the lability of other ligands like water, is a key factor in the catalytic mechanism. academie-sciences.fr
The extensive study of manganese carboxylate chemistry is therefore indispensable for advancing our understanding of these vital biological systems. acs.orgufl.edu
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Manganese dioxide |
| Polyaniline (PANI) |
| Emamectin Benzoate (EmBz) |
| Graphene |
| Aniline |
| Pivalic acid |
| Pyridine |
| Glutamate |
| Aspartate |
| Histidine |
| Hydrogen peroxide |
| 2,2'-bipyridine (bpy) |
Q & A
Q. What are the optimal synthesis methods for manganese benzoate, and how can purity be validated?
this compound synthesis typically involves reacting manganese salts (e.g., MnCl₂) with sodium benzoate under controlled pH and temperature. Key parameters include stoichiometric ratios (e.g., 1:2 Mn²⁺:benzoate) and reaction duration. Purity validation requires:
- X-ray diffraction (XRD) for crystallinity analysis.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual metal impurities.
- FT-IR spectroscopy to confirm benzoate ligand coordination . Example data from analogous studies shows Mn recovery rates exceeding 90% under pH 4 and 25°C (see Table 1 below) .
Table 1: Example Experimental Variables and Outcomes for Manganese Recovery
| pH | Temperature (°C) | Mn Recovery (%) | Co Interference (%) |
|---|---|---|---|
| 2.5 | 20 | 20 | 2 |
| 4.0 | 25 | 92 | 23 |
| 1.0 | 30 | 97 | 44 |
| Adapted from solvent extraction studies using D2EHPA . |
Q. How does this compound interact with biological systems in preliminary toxicity assays?
Acute toxicity studies should follow OECD guidelines, using in vitro models (e.g., HepG2 cells) and in vivo rodent models. Key endpoints include:
- LD₅₀ determination via dose-response curves.
- Oxidative stress markers (e.g., glutathione depletion, lipid peroxidation).
- Histopathological analysis of liver and kidney tissues. Note: Manganese compounds often exhibit neurotoxic effects at high doses, necessitating careful exposure controls .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Electron Paramagnetic Resonance (EPR) to identify Mn²⁺/Mn³⁺ oxidation states.
- Thermogravimetric Analysis (TGA) to assess thermal stability and ligand decomposition thresholds.
- UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands (e.g., peaks at ~250 nm) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s catalytic efficacy across different pH environments?
Contradictory catalytic data (e.g., higher activity at pH 5 vs. pH 7) may arise from:
- pH-dependent ligand protonation , altering Mn coordination geometry.
- Competitive ligand displacement by hydroxide ions. Methodological approach:
- Use stopped-flow kinetics to track reaction intermediates.
- Perform DFT calculations to model pH-dependent activation barriers.
- Compare with analogous complexes (e.g., Mn acetate) to isolate benzoate-specific effects .
Q. What advanced statistical designs are suitable for optimizing this compound’s application in heterogeneous catalysis?
- Response Surface Methodology (RSM) with central composite design to model variables (e.g., catalyst loading, temperature).
- Principal Component Analysis (PCA) to identify dominant factors in multi-response systems (e.g., yield vs. selectivity).
- Bayesian optimization for high-dimensional parameter spaces. Example: A 3-variable RSM study achieved 92% Mn recovery at pH 4 and 25°C (Table 1) .
Q. How can bioinformatics tools enhance the study of this compound’s role in microbial metabolic pathways?
- Genome-scale metabolic modeling (e.g., using COBRApy) to predict benzoate assimilation pathways in Pseudomonas spp.
- Metabolomic profiling (LC-MS/MS) to quantify intermediates like 2,3-dihydroxybenzoate.
- Pathway enrichment analysis to identify Mn-dependent enzymes (e.g., dioxygenases) .
Q. What strategies mitigate data reproducibility issues in this compound’s electrochemical studies?
- Strict O₂ exclusion using gloveboxes to prevent Mn oxidation.
- Reference electrode calibration (e.g., Ag/AgCl in 3M KCl) for cyclic voltammetry.
- Interlaboratory validation of protocols, as emphasized in toxicology guidelines .
Methodological Guidance
Q. How should researchers design experiments to address gaps in this compound’s environmental fate data?
What frameworks ensure rigorous formulation of research questions for this compound studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example:
Q. How can conflicting data on this compound’s antioxidant vs. pro-oxidant effects be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
